4-Methyl-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
4-Methyl-4-phenylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, featuring a phenyl group and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Methyl Group: The methyl group can be added through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
4-Methyl-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-phenylpyrrolidine-3-carboxylic acid: The parent compound.
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid: A similar compound with a methyl group at a different position.
4-Phenylpyrrolidine-3-carboxylic acid: A compound lacking the methyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl and a methyl group on the pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(9-5-3-2-4-6-9)8-13-7-10(12)11(14)15/h2-6,10,13H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUPVXGJXQRKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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